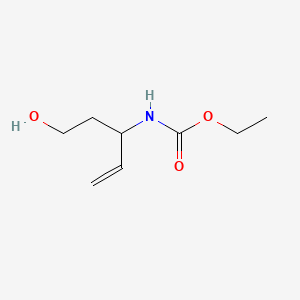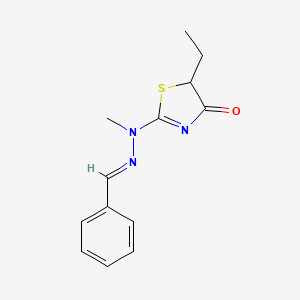
5-Ethyl-2-(1-methyl-2-(phenylmethylene)hydrazino)-4(5H)-thiazolone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethyl-2-[1-methyl-2-(phenylmethylene)hydrazino]thiazol-4(5H)-one is a heterocyclic organic compound. It is characterized by the presence of a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom.
Méthodes De Préparation
The synthesis of 5-Ethyl-2-[1-methyl-2-(phenylmethylene)hydrazino]thiazol-4(5H)-one typically involves the reaction of appropriate thiazole precursors with hydrazine derivatives under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve scaling up these reactions using continuous flow reactors or batch reactors, optimizing the reaction parameters to achieve efficient production.
Analyse Des Réactions Chimiques
5-Ethyl-2-[1-methyl-2-(phenylmethylene)hydrazino]thiazol-4(5H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce hydrazine derivatives.
Applications De Recherche Scientifique
5-Ethyl-2-[1-methyl-2-(phenylmethylene)hydrazino]thiazol-4(5H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of antimicrobial, antifungal, and anticancer drugs.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 5-Ethyl-2-[1-methyl-2-(phenylmethylene)hydrazino]thiazol-4(5H)-one involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can form hydrogen bonds and hydrophobic interactions with these targets, affecting their activity and function. The compound may also participate in redox reactions, influencing cellular pathways and processes .
Comparaison Avec Des Composés Similaires
Similar compounds to 5-Ethyl-2-[1-methyl-2-(phenylmethylene)hydrazino]thiazol-4(5H)-one include other thiazole derivatives such as:
2-Aminothiazole: Known for its antimicrobial properties.
Thiazole-4-carboxylic acid: Used in the synthesis of pharmaceuticals.
Benzothiazole: Studied for its anticancer and antimicrobial activities.
What sets 5-Ethyl-2-[1-methyl-2-(phenylmethylene)hydrazino]thiazol-4(5H)-one apart is its unique combination of the thiazole ring with the hydrazino and phenylmethylene groups, which may confer distinct biological and chemical properties .
Propriétés
Numéro CAS |
34547-33-6 |
|---|---|
Formule moléculaire |
C13H15N3OS |
Poids moléculaire |
261.34 g/mol |
Nom IUPAC |
2-[[(E)-benzylideneamino]-methylamino]-5-ethyl-1,3-thiazol-4-one |
InChI |
InChI=1S/C13H15N3OS/c1-3-11-12(17)15-13(18-11)16(2)14-9-10-7-5-4-6-8-10/h4-9,11H,3H2,1-2H3/b14-9+ |
Clé InChI |
OEXRYOWEDLZKPJ-NTEUORMPSA-N |
SMILES isomérique |
CCC1C(=O)N=C(S1)N(C)/N=C/C2=CC=CC=C2 |
SMILES canonique |
CCC1C(=O)N=C(S1)N(C)N=CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Dibenz[b,e]oxepin-11(6H)-ylidene-N-methyl-N-(methyl-d3)-1-propanamine](/img/structure/B13830380.png)
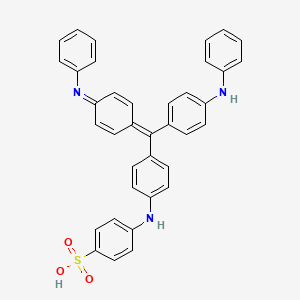
![1-Methoxy-6,6-dimethyl-9-methylidene-3-(2-methyloctan-2-yl)-7,8,10,10a-tetrahydro-6aH-benzo[c]chromene](/img/structure/B13830395.png)
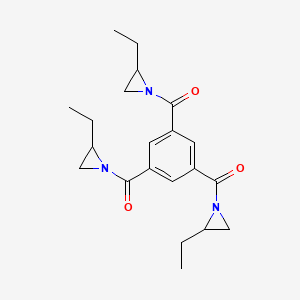
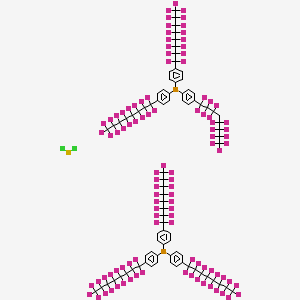
![1-[1-(Cyclohexanecarbonyl)cyclopropyl]ethanone](/img/structure/B13830420.png)
![1-(4-Aminobicyclo[2.2.2]octan-1-YL)ethan-1-one](/img/structure/B13830426.png)
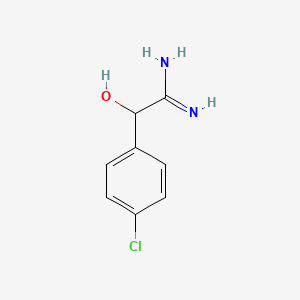

![[(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-carbamoyloxan-2-yl]methyl benzoate](/img/structure/B13830437.png)
![(3aR,3a'R,7aR,7a'R)-2,2'-((2S,4S)-Pentane-2,4-diylbis(oxy))bis(1,3-diphenyloctahydro-1H-benzo[d][1,3,2]diazaphosphole)](/img/structure/B13830440.png)

